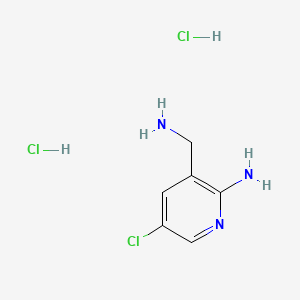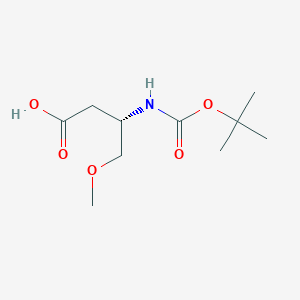![molecular formula C7H14ClNO B13514419 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride](/img/structure/B13514419.png)
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its stability and reactivity, making it a valuable subject for study and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride typically involves the catalytic hydrogenation of hydroquinone to generate a mixture of trans-and cis-cyclohexane-1,4-diol. The cis-cyclohexane-1,4-diol can then be isomerized into the desired product . Another common method involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles .
Industrial Production Methods
Industrial production of this compound often relies on large-scale catalytic hydrogenation processes, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the bicyclic structure and to prevent unwanted side reactions .
Analyse Chemischer Reaktionen
Types of Reactions
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction can be induced using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reductive reactions often involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methanamine group, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas.
Nucleophiles: Alkyl halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction typically yields alcohols or amines .
Wissenschaftliche Forschungsanwendungen
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: A related compound with a similar bicyclic structure but lacking the methanamine group.
1,4-Epoxycyclohexane: Another similar compound with a different substitution pattern.
Uniqueness
7-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride is unique due to its specific substitution pattern and reactivity. The presence of the methanamine group provides additional sites for chemical modification and interaction, making it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C7H14ClNO |
|---|---|
Molekulargewicht |
163.64 g/mol |
IUPAC-Name |
7-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-7-3-1-6(9-7)2-4-7;/h6H,1-5,8H2;1H |
InChI-Schlüssel |
ZJRATEZAWDODAL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CCC1O2)CN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


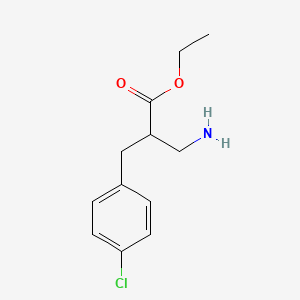
![5-bromo-1-isopropyl-1H-benzo[d][1,2,3]triazole](/img/structure/B13514351.png)

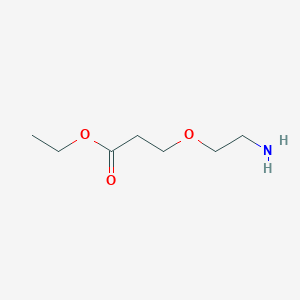
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4,4-trifluorobutanoic acid](/img/structure/B13514362.png)
![4-Methyl-1,3,8-triazatricyclo[7.5.0.0,2,7]tetradeca-2,4,6,8-tetraene-6-carboxylic acid hydrochloride](/img/structure/B13514372.png)
![1-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]triazole-4-carboxylic acid](/img/structure/B13514375.png)
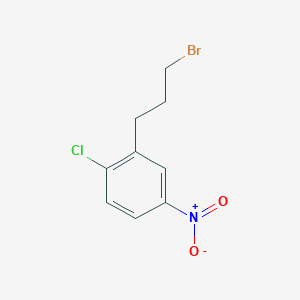
![[6-(Dimethylphosphoryl)pyridin-3-yl]methanamine](/img/structure/B13514380.png)
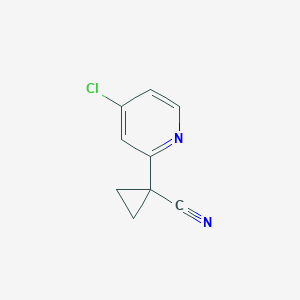
![methyl 2-amino-3-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]propanoate dihydrochloride](/img/structure/B13514395.png)
![N-[(5-fluoro-6-methoxypyridin-3-yl)methylidene]hydroxylamine](/img/structure/B13514407.png)
